Cas no 146882-07-7 (3-(2,4-dichlorophenyl)propan-1-ol)

3-(2,4-Dichlorophenyl)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₁₀Cl₂O. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring a dichlorophenyl group and a terminal hydroxyl moiety, allows for further functionalization through reactions such as esterification, etherification, or oxidation. The presence of chlorine atoms enhances its reactivity in electrophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits moderate stability under standard conditions, ensuring ease of handling in laboratory and industrial settings. Its well-defined chemical properties contribute to its utility in precision synthetic applications.
3-(2,4-dichlorophenyl)propan-1-ol structure
146882-07-7 structure
Product Name:3-(2,4-dichlorophenyl)propan-1-ol
CAS No:146882-07-7
MF:C9H10Cl2O
MW:205.081100940704
MDL:MFCD09028674
CID:105279
PubChem ID:10560155
Update Time:2025-05-20

3-(2,4-dichlorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanol,2,4-dichloro-
    • 3-(2,4-dichlorophenyl)propan-1-ol
    • 3-(2,4-Dichlorophenyl)-1-propanol
    • Benzenepropanol,2,4-dichloro
    • 3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL
    • 4-Methyl-N-(N-nitrocarbamimidoyl)benzenesulfonamide
    • E83188
    • EN300-1247765
    • SCHEMBL585759
    • AKOS005217399
    • DTXSID10441728
    • 146882-07-7
    • MDL: MFCD09028674
    • Inchi: 1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
    • InChI Key: NUNJMARRFKAAIM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CCCO)Cl

Computed Properties

  • Exact Mass: 204.01100
  • Monoisotopic Mass: 204.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.28
  • Boiling Point: 301.977°C at 760 mmHg
  • Flash Point: 124.029°C
  • Refractive Index: 1.56
  • PSA: 20.23000
  • LogP: 2.91830

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3-(2,4-dichlorophenyl)propan-1-ol Production Method

3-(2,4-dichlorophenyl)propan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:146882-07-7)3-(2,4-dichlorophenyl)propan-1-ol
Order Number:A1130302
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:27
Price ($):320.0
Email:sales@amadischem.com

Additional information on 3-(2,4-dichlorophenyl)propan-1-ol

Introduction to 3-(2,4-dichlorophenyl)propan-1-ol (CAS No. 146882-07-7)

3-(2,4-dichlorophenyl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 146882-07-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propan-1-ol backbone substituted with a 2,4-dichlorophenyl group, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 3-(2,4-dichlorophenyl)propan-1-ol positions it as a candidate for further functionalization, enabling the development of novel compounds with tailored pharmacological properties. In recent years, there has been growing interest in exploring the pharmacokinetic and pharmacodynamic profiles of such derivatives, particularly in the context of addressing unmet medical needs. The dichlorophenyl moiety, known for its electron-withdrawing properties, can influence the metabolic stability and binding affinity of the compound, making it a critical factor in drug design.

Recent advancements in computational chemistry have facilitated the rapid screening of virtual libraries containing 3-(2,4-dichlorophenyl)propan-1-ol derivatives. These studies have highlighted its potential as a scaffold for developing inhibitors targeting various enzymes and receptors implicated in human diseases. For instance, modifications to the propan-1-ol chain or the phenyl ring have been explored to optimize solubility, bioavailability, and target specificity. Such modifications are essential for translating laboratory findings into viable therapeutic agents.

In the context of drug discovery, 3-(2,4-dichlorophenyl)propan-1-ol has been investigated for its role in modulating pathways associated with inflammation and oxidative stress. Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory effects by interacting with key signaling molecules. The dichlorophenyl group’s ability to engage with biological targets has opened avenues for developing treatments against chronic inflammatory disorders. Additionally, the compound’s structural features make it amenable to further derivatization using modern synthetic methodologies.

The synthesis of 3-(2,4-dichlorophenyl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to construct the desired framework efficiently. The synthesis pathway not only underscores the compound’s synthetic utility but also highlights the importance of robust methodologies in pharmaceutical chemistry. Recent patents and scientific literature detail optimized protocols for producing high-purity 3-(2,4-dichlorophenyl)propan-1-ol, ensuring scalability for industrial applications.

From a regulatory perspective, 3-(2,4-dichlorophenyl)propan-1-ol must comply with Good Manufacturing Practices (GMP) and other quality standards to ensure safety and efficacy in pharmaceutical formulations. Its handling requires adherence to standard laboratory protocols due to its reactivity profile. While not classified as a hazardous material under current regulations, proper storage conditions are necessary to prevent degradation or unintended reactions.

The future prospects of 3-(2,4-dichlorophenyl)propan-1-ol are promising, given its potential as a building block for drug development. Ongoing research aims to uncover novel derivatives with enhanced therapeutic profiles through structure-based drug design approaches. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. As computational tools become more sophisticated, virtual screening methods will continue to play a pivotal role in identifying promising candidates for further experimental validation.

In conclusion,3-(2,4-dichlorophenyl)propan-1-ol (CAS No. 146882-07-7) represents a fascinating compound with diverse applications in medicinal chemistry. Its unique structural features offer opportunities for developing innovative therapeutic agents targeting various diseases. With continued advancements in synthetic chemistry and computational biology, this molecule is poised to contribute significantly to future medical breakthroughs.

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Amadis Chemical Company Limited
(CAS:146882-07-7)3-(2,4-dichlorophenyl)propan-1-ol
A1130302
Purity:99%
Quantity:1g
Price ($):320.0
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